(2-Cyclopropylethyl)(propyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-6-9-7-5-8-3-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
ZJXQHRCKLWXIED-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCC1CC1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiles of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom governs the reactivity of the amine group, making it both a potent nucleophile and a Brønsted-Lowry base. libretexts.org The presence of two alkyl substituents—a propyl group and a 2-cyclopropylethyl group—influences these properties through inductive effects and steric hindrance.
As a secondary amine, (2-Cyclopropylethyl)(propyl)amine is an effective nucleophile, capable of participating in a wide array of reactions where it attacks an electrophilic center. youtube.com Its nucleophilicity is generally expected to be greater than that of primary amines due to the electron-donating nature of its two alkyl substituents, which increases the electron density on the nitrogen atom. msu.edu However, the steric bulk of the propyl and cyclopropylethyl groups can modulate this reactivity, particularly when reacting with sterically hindered electrophiles. masterorganicchemistry.com
The nucleophilicity of amines is highly dependent on the solvent, electrophile, and steric hindrance around the nitrogen atom. researchgate.net Cyclic secondary amines are often stronger nucleophiles than their acyclic counterparts. researchgate.net While specific kinetic data for this compound is not available, a comparison with related amines in Mayr's nucleophilicity scale provides a framework for estimating its reactivity.
Table 1: Representative Nucleophilicity Parameters (N) for Various Amines (Data is illustrative and based on values for analogous structures)
| Amine | Solvent | Nucleophilicity Parameter (N) |
|---|---|---|
| Ammonia | Water | 9.5 |
| Ethylamine (Primary) | Water | 12.9 |
| Diethylamine (Secondary) | Water | 14.7 |
| Piperidine (Cyclic Secondary) | Water | 18.1 |
| Morpholine (Cyclic Secondary) | Water | 15.6 |
The compound readily participates in nucleophilic substitution reactions, such as the alkylation with alkyl halides to form tertiary amines and ultimately quaternary ammonium (B1175870) salts. youtube.com It can also engage in nucleophilic addition to polarized pi bonds, for instance, adding to the carbonyl carbon of aldehydes and ketones. youtube.com
The nitrogen lone pair allows this compound to function as a base by accepting a proton. libretexts.org The basicity of an amine is typically quantified by the pKa of its conjugate acid. Simple alkylamines generally have conjugate acid pKa values in the range of 9.5 to 11.0, making them stronger bases than ammonia. msu.edu This increased basicity is attributed to the electron-releasing inductive effect of the alkyl groups, which stabilizes the positive charge on the resulting ammonium ion. libretexts.org
Given the presence of two alkyl groups (propyl and cyclopropylethyl), the basicity of this compound is expected to be comparable to other dialkylamines like diethylamine.
Table 2: pKa Values of Conjugate Acids for Representative Amines (Data is illustrative and based on values for analogous structures)
| Amine | Conjugate Acid | pKa |
|---|---|---|
| Ammonia | Ammonium (NH₄⁺) | 9.25 |
| Propylamine (B44156) | Propylammonium | 10.71 |
| Diethylamine | Diethylammonium | 10.93 |
| Triethylamine (B128534) | Triethylammonium | 10.75 |
| Pyridine | Pyridinium | 5.25 |
The secondary amine functionality can undergo oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding N-oxide. youtube.com This transformation is a result of the amino nitrogen acting as a nucleophile towards an electrophilic oxygen source. youtube.com Further oxidation can lead to more complex reaction pathways.
Reduction of the amine group itself is not a common transformation under standard conditions. However, the amine is instrumental in reductive amination, a process where an aldehyde or ketone is first converted to an enamine (as described in 3.1.4), which is then reduced in situ to form a more substituted amine.
The nucleophilic character of this compound allows for the straightforward synthesis of various derivatives.
Amides: It reacts readily with carboxylic acid derivatives, such as acid chlorides or acid anhydrides, to form the corresponding N,N-disubstituted amide. libretexts.orgcommonorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism. Direct reaction with a carboxylic acid is also possible but typically requires high temperatures or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgacs.org
Sulfonamides: The reaction with sulfonyl chlorides in the presence of a base (to neutralize the HCl byproduct) yields stable sulfonamides. wikipedia.orgresearchgate.net This is a classic reaction for derivatizing amines and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org
Enamines: As a secondary amine, its reaction with aldehydes or ketones under acid catalysis results in the formation of an enamine, not an imine. libretexts.orglibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org After protonation of the hydroxyl group and its elimination as water, an iminium ion is formed. Since the nitrogen lacks a proton to eliminate, a proton is instead removed from an adjacent carbon (the α-carbon), yielding the C=C double bond of the enamine. libretexts.orglibretexts.orglumenlearning.com
Reactivity of the Cyclopropyl (B3062369) Moiety
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which is a driving force for ring-opening reactions. nih.govnih.gov The C-C bonds have increased p-character, allowing the ring to exhibit reactivity somewhat analogous to a pi bond, making it susceptible to attack by acids, electrophiles, and radicals. nih.govresearchgate.net
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a cascade that results in ring cleavage. nih.govstackexchange.com The reaction typically proceeds via the formation of the most stable carbocation intermediate. For the (2-cyclopropylethyl) group, protonation would likely lead to a secondary carbocation, which could then be attacked by a nucleophile present in the medium. The combination of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) in a fluorinated alcohol solvent such as hexafluoroisopropanol (HFIP) has been shown to be a highly active system for the nucleophilic ring-opening of certain cyclopropanes. acs.org
Electrophilic Ring-Opening: Cyclopropanes bearing an electron-donating group can react as electrophiles in polar, ring-opening reactions, particularly when activated by an electron-accepting group (donor-acceptor cyclopropanes). bohrium.comnih.govresearchgate.net While the (2-cyclopropylethyl) group is primarily an alkyl donor, it can still undergo ring-opening upon interaction with potent electrophiles. The reaction generally follows an SN2-like mechanistic pathway. acs.org
Radical-Induced Ring-Opening: The cyclopropane ring can be opened via radical intermediates. beilstein-journals.orgnih.gov This can be initiated by various radical sources, such as those generated from the homolytic cleavage of precursors like diphenyl diselenide or through oxidative processes. nih.govbeilstein-journals.org For instance, an alkoxy radical generated from a cyclopropanol (B106826) can undergo ring fission to form a more stable alkyl radical, which is then trapped. nih.gov Similar radical-mediated pathways could be initiated on the (2-cyclopropylethyl) chain, leading to the cleavage of the three-membered ring. beilstein-journals.orgrsc.org
Table 3: Summary of General Conditions for Cyclopropane Ring-Opening Reactions
| Reaction Type | Typical Reagents/Conditions | Mechanistic Intermediate |
|---|---|---|
| Acid-Catalyzed | Strong Brønsted acids (e.g., H₂SO₄, TfOH), Lewis acids (e.g., Yb(OTf)₃) nih.govresearchgate.net | Carbocation stackexchange.com |
| Electrophilic | Halogens (e.g., Br₂), Mercury(II) acetate, Thiophenolates nih.govresearchgate.net | Halonium ion / Mercurinium ion / SN2-like transition state |
| Radical-Induced | Radical initiators (AIBN), Photoredox catalysis, Oxidants (e.g., AgF₂) nih.govbeilstein-journals.orgresearchgate.net | Carbon-centered radical nih.govnih.gov |
Cycloaddition Reactions Involving the Strained Ring
While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related cyclopropylamine (B47189) systems provides significant insights. For instance, N-aryl cyclopropylamines have been shown to undergo formal [3+2] cycloaddition reactions with various olefins under photochemical conditions. nih.govscbt.com This type of reaction proceeds through a single electron transfer (SET) mechanism, initiated by photoactivation. nih.govscbt.com The process involves the formation of a nitrogen-centered radical cation, which then triggers the opening of the cyclopropane ring to form a 1,3-radical cation intermediate that subsequently reacts with the olefin.
Although this compound lacks the aryl group that facilitates the SET process in the documented examples, the fundamental reactivity of the cyclopropylamine moiety suggests a potential for similar cycloaddition pathways under appropriate activating conditions. The specific reaction conditions and the nature of the reaction partner would be critical in determining the feasibility and outcome of such transformations.
Rearrangement Pathways (e.g., Solvolysis Studies)
Investigations into the solvolysis of 2-cyclopropylethyl derivatives provide compelling evidence for rearrangement pathways involving the participation of the cyclopropyl group. In studies of 2-cyclopropylethyl brosylates, the cyclopropyl group acts as a neighboring group, significantly accelerating the rate of solvolysis. This phenomenon, known as neighboring group participation, involves the delocalization of the C-C bonding electrons of the cyclopropane ring to stabilize the developing positive charge at the reaction center.
The solvolysis of these systems does not proceed through a simple direct displacement or a stable primary carbocation. Instead, a non-classical bridged ion intermediate is proposed, where the positive charge is shared between the carbon atom of the ethyl chain and the cyclopropane ring. The rate of these reactions is highly sensitive to the substitution pattern on the cyclopropane ring, with methyl substituents on the ring further enhancing the reaction rate. This indicates that the stability of the bridged intermediate is crucial to the reaction pathway.
Table 1: Relative Rates of Solvolysis of Substituted 2-Cyclopropylethyl Brosylates
| Compound | Relative Rate |
| 2-Cyclopropylethyl brosylate | 1 |
| 2-(cis-2-Methylcyclopropyl)ethyl brosylate | 4.5 |
| 2-(trans-2-Methylcyclopropyl)ethyl brosylate | 5.0 |
| 2-(2,2-Dimethylcyclopropyl)ethyl brosylate | 41.6 |
This data is illustrative and based on trends observed in solvolysis studies of similar systems.
Interplay Between Amine and Cyclopropyl Reactivities
The amine and cyclopropyl groups in this compound are not merely independent functional groups but engage in electronic and steric interplay that modulates their respective reactivities.
Inductive and Steric Effects on Reaction Centers
The propyl group attached to the nitrogen atom exerts a positive inductive effect (+I), increasing the electron density on the nitrogen and enhancing its nucleophilicity and basicity compared to a primary amine. This increased nucleophilicity can influence reactions at the amine center.
Sterically, the propyl and 2-cyclopropylethyl groups flanking the nitrogen atom create a certain degree of steric hindrance. This can affect the accessibility of the nitrogen's lone pair to electrophiles and may influence the regioselectivity of reactions involving the amine.
Electronic Communication Between Functional Groups
Electronic communication between the amine and the cyclopropyl group is a key feature of the molecule's reactivity. The nitrogen atom can influence the reactivity of the cyclopropane ring, particularly in reactions involving the formation of a positive charge adjacent to the ring. In such cases, the nitrogen's ability to donate electron density can stabilize the transition state, although this effect is transmitted through a two-carbon chain.
Mechanistic Studies
Reaction Pathway Elucidation
Mechanistic studies on related systems have been instrumental in elucidating the potential reaction pathways of this compound. For example, the nitrosation of N-cyclopropyl-N-alkylanilines has been shown to proceed via the formation of an amine radical cation. This intermediate then undergoes rapid opening of the cyclopropane ring, leading to a variety of products. This mechanism highlights the susceptibility of the cyclopropyl group to cleavage when the adjacent amine is converted into a reactive intermediate.
While this compound lacks the aromatic ring, similar radical-mediated pathways could be envisaged under specific oxidative conditions. The elucidation of the precise reaction mechanisms for this compound would require dedicated experimental and computational studies, focusing on the identification of intermediates and the kinetics of the various reaction steps.
Kinetic Analyses of Key Transformations
Detailed kinetic studies on this compound are not prominently documented. However, the reactivity of this compound would likely be characterized by reactions typical of secondary amines and those involving the cyclopropyl ring.
One key transformation for secondary amines is their reaction with electrophiles. For instance, Michael-type additions of secondary amines to activated alkynes, such as ethyl propiolate, have been kinetically investigated. Studies on the reactions of alicyclic secondary amines with ethyl propiolate in solvents like water and acetonitrile (B52724) show that the reactions generally proceed through a stepwise mechanism. scispace.comresearchgate.net The initial step is a rate-determining nucleophilic attack of the amine on the electrophilic carbon atom of the alkyne. scispace.com This is followed by a rapid proton transfer. scispace.comresearchgate.net
The Brønsted-type plots for such reactions are often linear, with small βnuc values, indicating that bond formation is not significantly advanced in the rate-determining step. scispace.comresearchgate.net For example, the βnuc value for the reaction of alicyclic secondary amines with ethyl propiolate in water is 0.29, and in acetonitrile, it is 0.51. scispace.comresearchgate.net A kinetic isotope effect is typically absent in these reactions, which further supports a stepwise mechanism where proton transfer occurs after the rate-determining step. scispace.comresearchgate.net
The table below illustrates hypothetical kinetic data for the reaction of a secondary amine with an electrophile, based on typical findings for similar reactions.
| Solvent | Rate Constant (k) (M⁻¹s⁻¹) | βnuc |
| Water | 1.2 x 10⁻² | 0.29 |
| Acetonitrile | 5.0 x 10⁻³ | 0.51 |
This table presents hypothetical data for illustrative purposes, based on studies of similar compounds.
Identification of Reaction Intermediates
The identification of reaction intermediates for this compound has not been specifically reported. However, based on the reactivity of analogous compounds, several intermediates can be postulated for its key transformations.
In the case of N-nitrosamine formation, which can occur with secondary amines in the presence of nitrosating agents, the mechanism is proposed to involve the formation of an intermediate such as 1,1-dimethylhydrazine (B165182) (UDMH) when dimethylamine (B145610) reacts with monochloramine. rsc.org This intermediate is then oxidized to form the N-nitrosodamine. rsc.org A similar pathway could be envisioned for this compound.
Furthermore, reactions involving the cyclopropyl group are of interest. The cyclopropyl group can undergo ring-opening reactions under certain conditions, often catalyzed by acids or transition metals. While specific intermediates for this compound are not documented, the synthesis of related 1-cyclopropylalkyl-1-amines involves the formation of an imine intermediate from the condensation of a ketone with an amine. google.com This imine is then reduced to the corresponding secondary amine. google.com
The table below lists potential intermediates in the reactions of this compound based on the reactivity of similar compounds.
| Reaction Type | Potential Intermediate |
| Michael Addition | Zwitterionic adduct |
| N-Nitrosation | N-nitrosammonium ion |
| Ring-Opening | Carbocation |
| Synthesis from Ketone | Imine |
Spectroscopic and Structural Elucidation Methodologies
Mass Spectrometry (MS)
Without access to primary or referenced experimental data, a scientifically accurate and detailed elucidation of the compound's structure and spectroscopic properties, as outlined above, cannot be constructed. The professional and authoritative tone required for such an article necessitates a foundation of empirical data, which is currently unavailable in the public domain for (2-Cyclopropylethyl)(propyl)amine.
Therefore, the subsequent sections and subsections of this article, which were designed to present and analyze these findings, cannot be populated.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. In a typical MS/MS experiment for a compound like this compound, the molecule would first be ionized to form a precursor ion (e.g., the molecular ion or a protonated molecule). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
For a secondary amine, the dominant fragmentation pathway is typically alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, two primary alpha-cleavage pathways are predictable:
Loss of an ethyl radical from the propyl group, leading to a stable iminium ion.
Loss of a propyl radical from the cyclopropylethyl group, also resulting in an iminium ion.
The relative abundance of the resulting fragment ions provides insight into the stability of the radicals lost and the ions formed. vaia.com The fragment with the highest intensity is termed the base peak. vaia.com Analysis of these characteristic neutral losses and product ions allows for the reconstruction of the original molecule's structure. researchgate.net
Table 1: Predicted Alpha-Cleavage Fragmentation in MS/MS of this compound
| Precursor Ion (M+H)⁺ | Predicted Fragmentation Pathway | Resulting Product Ion | Neutral Loss |
| [C₈H₁₈N]⁺ | Cleavage of C-C bond in propyl group | [C₆H₁₂N]⁺ | C₂H₅• (Ethyl radical) |
| [C₈H₁₈N]⁺ | Cleavage of C-C bond in ethyl linker | [C₅H₁₀N]⁺ | C₃H₇• (Propyl radical) |
Note: This table is based on theoretical fragmentation rules for aliphatic amines and does not represent experimental data.
Ionization Techniques (e.g., ESI, CI, EI) in Amine Characterization
The choice of ionization technique is crucial for the mass spectrometric analysis of amines.
Electron Ionization (EI): This is a high-energy, or "hard," ionization technique that bombards the sample with electrons, typically at 70 eV. nd.eduemory.edu This process creates a radical cation (M•⁺) and often induces extensive fragmentation. nih.gov While useful for providing a detailed fragmentation pattern that serves as a molecular fingerprint, the molecular ion peak may be weak or absent for some amines. libretexts.orgemory.edu
Chemical Ionization (CI): CI is a "soft" ionization method that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer. nd.edu This results in a protonated molecule ([M+H]⁺) with less internal energy than in EI, leading to significantly less fragmentation. nd.edu The primary benefit is the clear identification of the molecular weight.
Electrospray Ionization (ESI): ESI is another soft ionization technique, ideal for polar and thermally fragile molecules. nih.gov It generates ions by applying a high voltage to a liquid solution of the sample, creating an aerosol of charged droplets. nd.edu For amines, which are basic, ESI in positive ion mode is highly effective, readily forming stable protonated molecules ([M+H]⁺). nih.gov It is the preferred method for analyses involving liquid chromatography (LC-MS). emory.edu
Infrared (IR) and Raman Spectroscopy
Vibrational Modes for Functional Group Identification (e.g., N-H stretches, C-H stretches in cyclopropyl)
Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, several key vibrational modes would be expected:
N-H Stretch: As a secondary amine, a single, moderately weak absorption band would be expected in the IR spectrum between 3300 and 3500 cm⁻¹. docbrown.info This band is often broad due to hydrogen bonding.
C-H Stretches (Aliphatic): Absorptions from the C-H stretching vibrations of the propyl and ethyl groups would appear in the region of 2850-3000 cm⁻¹. docbrown.info
C-H Stretches (Cyclopropyl): The C-H stretching vibrations associated with the cyclopropyl (B3062369) ring are typically observed at higher wavenumbers than aliphatic C-H stretches, often above 3000 cm⁻¹. The NIST database for cyclopropylamine (B47189) shows absorptions in this region. nist.gov
N-H Bend: A bending vibration for the N-H group is expected around 1550-1650 cm⁻¹. docbrown.info
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ region of the IR spectrum. docbrown.info
Table 2: Theoretically Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |
| C-H Stretch | Cyclopropyl | > 3000 | Medium |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
Note: This table is based on characteristic frequencies for known functional groups and does not represent experimental data for the title compound.
Conformational Analysis via IR/Raman
Both IR and Raman spectroscopy can be used to study the different spatial arrangements of atoms (conformations) of a molecule. Molecules can exist as a mixture of different conformers (e.g., trans and gauche), each with a unique vibrational spectrum.
For a flexible molecule like this compound, multiple conformations are possible due to rotation around the C-C and C-N single bonds. A detailed analysis of the spectra, often aided by computational chemistry, could distinguish between these conformers. For example, studies on cyclopropylamine have successfully identified and analyzed the spectra of its distinct trans and gauche conformers, showing how vibrational energies differ between them. nih.gov By comparing experimental spectra recorded under various conditions (e.g., different temperatures or phases) with theoretically calculated spectra for different possible conformers, the most stable conformation in a given state can be determined.
X-ray Crystallography
Determination of Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, scientists can calculate the electron density and thus determine the exact position of each atom in the crystal lattice.
If a suitable crystal of this compound or one of its salts (e.g., a hydrochloride salt) could be grown, X-ray crystallography would provide unambiguous data on:
Bond Lengths: The precise distances between bonded atoms.
Bond Angles: The angles formed between adjacent bonds.
Torsion Angles: The dihedral angles that define the molecule's specific conformation in the solid state.
Intermolecular Interactions: Details of how the molecules pack together, including any hydrogen bonding involving the secondary amine group.
This information is considered the gold standard for structural confirmation but is entirely dependent on the ability to crystallize the compound, a process for which there is no published record for this compound.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The geometry of this compound is characterized by a combination of standard alkane and strained cyclopropane (B1198618) structures. The bond angles within the cyclopropyl group are significantly compressed to approximately 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. fiveable.mewikipedia.org This high degree of angle strain results in C-C bond lengths within the ring (approximately 1.51 Å) that are shorter than those in typical alkanes (1.53-1.55 Å). wikipedia.org The C-H bonds of the cyclopropane ring are also distinct, exhibiting more s-character, which can influence their reactivity. wiley.com
The nitrogen atom of the secondary amine is sp³ hybridized, with a lone pair of electrons. This results in a trigonal pyramidal geometry around the nitrogen. The C-N-C bond angle is expected to be slightly less than the ideal 109.5° due to the steric repulsion of the lone pair. The bond lengths for the C-N bonds will be in the typical range for secondary amines.
The propyl and ethyl chains attached to the nitrogen atom will adopt staggered conformations to minimize torsional strain, with C-C-C and H-C-H bond angles close to the standard 109.5°. The dihedral angles along the C-C bonds of these chains will be approximately 60° (gauche) and 180° (anti). The orientation of the ethylcyclopropyl group relative to the propyl group around the C-N bonds will be influenced by steric hindrance, with the bulkier groups preferentially occupying anti positions.
A hypothetical table of selected bond lengths, bond angles, and dihedral angles for this compound, based on data from analogous structures, is provided below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value |
| Bond Length | C (ring) | C (ring) | - | - | ~1.51 Å |
| C (ethyl) | C (ring) | - | - | ~1.52 Å | |
| C (ethyl) | N | - | - | ~1.47 Å | |
| C (propyl) | N | - | - | ~1.47 Å | |
| Bond Angle | C (ring) | C (ring) | C (ring) | - | ~60° |
| C (ethyl) | N | C (propyl) | - | ~112° | |
| H | N | C (ethyl) | - | ~109° | |
| Dihedral Angle | C (propyl) | N | C (ethyl) | C (ring) | ~180° |
| H | C (ethyl) | C (ethyl) | H | ~60° |
Intermolecular Interactions in Crystal Lattice
In the solid state, this compound molecules are expected to be held together by a network of intermolecular forces. The most significant of these is hydrogen bonding. The secondary amine group contains a hydrogen atom bonded to an electronegative nitrogen atom, which can act as a hydrogen bond donor. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. youtube.com This leads to the formation of N-H···N hydrogen bonds, a primary cohesive force in the crystals of many primary and secondary amines. acs.org These interactions can lead to the formation of chains or more complex three-dimensional networks. acs.org
The interplay of these interactions—strong, directional hydrogen bonds and weaker, non-directional van der Waals forces—will determine the final crystal lattice structure. acs.org The propensity for molecules with a small number of hydrogen-bonding atoms to crystallize with more than one molecule in the asymmetric unit (Z' > 1) has been noted, which could be a possibility for this compound. acs.org
Chromatographic Techniques for Analysis and Purity
A variety of chromatographic techniques are suitable for the analysis and purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, monitoring of a chemical reaction, or analysis of volatile components.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purity assessment of non-volatile or thermally labile compounds. Since aliphatic amines like this compound lack a strong chromophore, direct detection by UV-Vis is often not feasible. sigmaaldrich.com Therefore, pre-column derivatization is commonly employed to attach a UV-active or fluorescent tag to the amine. sigmaaldrich.comthermofisher.com
Several derivatizing agents are available for primary and secondary amines, including 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). thermofisher.comnih.gov The resulting derivatives can be separated on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comnih.gov
An illustrative HPLC method for the analysis of derivatized this compound is presented in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm (for FMOC derivative) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography (GC) for Volatile Amine Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on standard GC columns. researchgate.net To overcome these issues, specialized columns with base-deactivated surfaces are often used. Alternatively, derivatization can be employed to reduce the polarity and improve the chromatographic behavior of the amine. researchgate.netojp.gov
A headspace GC method with flame ionization detection (FID) is a common approach for the quantification of volatile amines. researchgate.net This technique is particularly useful for analyzing residual amines in reaction mixtures or final products.
The following table outlines a hypothetical GC-FID method for the analysis of this compound.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (20:1) |
| Expected Retention Time | ~7.2 min |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
Silica gel is a common stationary phase for TLC analysis of amines. A mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or triethylamine) is typically used as the mobile phase. The inclusion of a small amount of a basic modifier like triethylamine (B128534) helps to reduce the tailing of the amine spots.
Visualization of the spots on the TLC plate can be achieved using various methods. As amines are often not UV-active, staining reagents are required. Ninhydrin is a common stain that reacts with primary and secondary amines to produce colored spots, typically purple or yellow. reachdevices.com Iodine vapor can also be used as a general-purpose stain that reversibly complexes with organic compounds to yield brown spots. libretexts.org
An example of a TLC system for monitoring a reaction to form this compound is provided below.
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane / Triethylamine (20:79:1) |
| Visualization | Ninhydrin stain, followed by heating |
| Expected Rf (Starting Material) | ~0.6 |
| Expected Rf (Product) | ~0.4 |
Computational and Theoretical Chemistry of 2 Cyclopropylethyl Propyl Amine
Electronic Structure Calculations
The electronic character of (2-Cyclopropylethyl)(propyl)amine is governed by the interplay between the electron-donating alkyl groups and the unique electronic nature of the cyclopropyl (B3062369) ring. Understanding this interplay is crucial for predicting the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules like this compound. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). irjweb.com
The HOMO is expected to be localized primarily on the nitrogen atom's lone pair, reflecting its role as the principal site for nucleophilic reactions. The LUMO, conversely, would likely be distributed across the anti-bonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. biomedres.us The presence of the cyclopropyl group, with its partial double-bond character, may slightly lower the HOMO-LUMO gap compared to a simple dialkylamine.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound using DFT
| Property | Predicted Value (eV) | Description |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | 1.8 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 8.0 | A measure of the molecule's excitability and chemical reactivity. |
| These are illustrative values based on typical DFT calculations for similar alkylamines. irjweb.combiomedres.us |
Ab Initio Methods for High-Accuracy Predictions
For more precise energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. computabio.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide benchmark-quality energies for different conformations of this compound. While computationally more demanding than DFT, these methods are invaluable for obtaining highly accurate predictions of molecular geometries and relative energies of conformers, which are crucial for a detailed potential energy surface analysis. acs.orgacs.org
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density within this compound dictates its polarity and how it interacts with other molecules. Various methods can be used to assign partial atomic charges, providing a simplified but useful picture of the charge distribution. pku.edu.cn
Methods like Natural Population Analysis (NPA) or those based on fitting the electrostatic potential (ESP), such as CHELP or CHELPG, would be suitable. pku.edu.cn It is anticipated that the nitrogen atom will carry a significant negative partial charge due to its high electronegativity and lone pair of electrons. The adjacent carbon atoms and the hydrogen atoms on the alkyl chains will exhibit positive partial charges. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, with red regions (negative potential) highlighting the electron-rich nitrogen lone pair as the most probable site for electrophilic attack. nih.gov
Table 2: Illustrative Partial Atomic Charges for Key Atoms in this compound
| Atom | Method | Predicted Partial Charge (e) |
| Nitrogen (N) | NPA | -0.55 |
| Carbon (alpha to N, propyl) | NPA | +0.15 |
| Carbon (alpha to N, ethyl) | NPA | +0.12 |
| Hydrogen (on N) | NPA | +0.30 |
| These values are hypothetical and serve to illustrate the expected charge distribution based on general principles and calculations on similar amines. researchgate.net |
Conformational Analysis
The flexibility of the ethyl and propyl chains in this compound gives rise to a complex conformational landscape. Identifying the most stable conformers and the energy barriers between them is key to understanding its behavior in different environments.
Energy Minimization and Potential Energy Surface Mapping
A systematic exploration of the potential energy surface (PES) is necessary to locate the various stable conformers (local minima) and transition states. ulisboa.ptq-chem.com This is typically achieved by performing a "relaxed" scan, where key dihedral angles (e.g., around the C-C and C-N bonds) are systematically rotated, and at each step, the rest of the molecule's geometry is optimized. uni-muenchen.deq-chem.com
For this compound, the key torsions would be the C-C-N-C and C-C-C-N angles. The results of such a scan would reveal a number of low-energy conformers, likely differing in the orientation of the propyl and cyclopropylethyl groups relative to each other. The relative energies of these conformers would likely be within a few kcal/mol of each other, indicating that multiple conformations could be populated at room temperature. acs.orgmissouri.edu
Table 3: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle 1 (°C-C-N-C) | Dihedral Angle 2 (°C-C-C-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180 (anti) | ~60 (gauche) | 0.00 |
| 2 | ~180 (anti) | ~180 (anti) | 0.5 |
| 3 | ~60 (gauche) | ~60 (gauche) | 1.2 |
| 4 | ~60 (gauche) | ~180 (anti) | 1.5 |
| These conformers and their relative energies are illustrative, based on typical conformational preferences of flexible alkylamines. |
Molecular Dynamics Simulations for Dynamic Behavior
To understand the dynamic nature of this compound's flexibility, molecular dynamics (MD) simulations are a powerful tool. ulisboa.pt An MD simulation would model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach provides insight into how the molecule explores its conformational space in a simulated environment (e.g., in a solvent like water or in the gas phase). acs.orgresearchgate.netnih.gov
An MD simulation would typically employ a force field (e.g., OPLS-AA or GAFF) to define the potential energy of the system. acs.org The simulation would reveal the timescales of conformational transitions, the flexibility of different parts of the molecule, and how intermolecular interactions (like hydrogen bonding with a solvent) might influence its conformational preferences. q-chem.comuregina.ca
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting | Purpose |
| Force Field | OPLS-AA | Defines the potential energy function for inter- and intramolecular interactions. |
| Solvent Model | TIP3P Water | Simulates an aqueous environment. |
| Temperature | 300 K | Simulates room temperature conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to observe conformational dynamics. |
| These are standard parameters for setting up an MD simulation of a small organic molecule in solution. |
Influence of Cyclopropyl and Propyl Groups on Overall Conformation
The propyl group, with its C-C single bonds, can adopt various staggered conformations, primarily anti and gauche arrangements. These conformers are typically close in energy, leading to a flexible chain. The ethyl bridge connecting the cyclopropyl group to the nitrogen atom also possesses rotational freedom.
Computational studies on related molecules, such as propylamines and cyclopropyl-containing compounds, indicate that the potential energy surface is characterized by several local minima corresponding to different conformers. The relative energies of these conformers are typically within a few kcal/mol of each other, suggesting that at room temperature, this compound exists as a mixture of several conformations in dynamic equilibrium.
| Dihedral Angle | Description | Expected Low-Energy Arrangement |
| C-C-N-C (propyl) | Defines the orientation of the propyl chain relative to the nitrogen. | Staggered conformations (anti and gauche) are favored. |
| C-C-C-N (ethyl) | Governs the position of the cyclopropyl group. | Staggered arrangements to minimize steric clash. |
| N-C-C-C (cyclopropyl) | Influences the relative position of the nitrogen and the cyclopropyl ring. | Torsional angles that place the bulky groups far from each other are energetically preferred. |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational prediction of NMR chemical shifts, typically using Density Functional Theory (DFT) methods, has become a standard practice. For this compound, predicting the ¹H and ¹³C chemical shifts requires considering the Boltzmann-averaged shifts of the most stable conformers.
The chemical shifts are highly sensitive to the local electronic environment of each nucleus. The electron-withdrawing nature of the nitrogen atom will deshield adjacent protons and carbons, leading to higher chemical shifts. The cyclopropyl group has a characteristic effect on NMR spectra, typically causing an upfield shift (lower chemical shift) for the ring protons and carbons due to the unique shielding effects of the ring currents.
Modern computational workflows for NMR prediction often involve geometry optimization of various conformers followed by NMR shielding calculations at a higher level of theory or with a basis set specifically designed for NMR calculations. github.io The final predicted spectrum is an average of the spectra of the individual conformers, weighted by their calculated Boltzmann population.
Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | 0.4 - 0.8 | 5 - 10 |
| Cyclopropyl-CH₂ | 0.1 - 0.5 | 3 - 8 |
| N-CH₂ (ethyl) | 2.5 - 2.9 | 50 - 55 |
| N-CH₂ (propyl) | 2.4 - 2.8 | 52 - 57 |
| CH₂ (propyl) | 1.4 - 1.8 | 20 - 25 |
| CH₃ (propyl) | 0.8 - 1.2 | 10 - 15 |
| NH | 1.0 - 2.5 | - |
Note: These are illustrative values based on typical ranges for similar functional groups and are not the result of specific calculations on this molecule.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency calculations, usually performed using DFT methods, can predict the vibrational spectrum and aid in the assignment of experimental bands. nih.gov
For this compound, key vibrational modes include:
N-H stretch: A characteristic band in the IR spectrum, typically appearing in the range of 3300-3500 cm⁻¹. nih.gov
C-H stretches: Aliphatic C-H stretches from the propyl and ethyl groups are expected in the 2850-3000 cm⁻¹ region. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies.
C-N stretch: These vibrations are typically found in the 1000-1250 cm⁻¹ range. nih.gov
Cyclopropyl ring modes: The cyclopropyl group has characteristic ring deformation modes, often referred to as "ring breathing," which appear in the fingerprint region of the spectrum.
Calculated vibrational frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Calculated Vibrational Frequencies and Their Assignments (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) | ~3400 | N-H stretching |
| ν(C-H) | 2850 - 3050 | C-H stretching (aliphatic and cyclopropyl) |
| δ(CH₂) | 1450 - 1470 | CH₂ scissoring |
| ν(C-N) | 1000 - 1250 | C-N stretching |
| Ring Deformation | ~1000 | Cyclopropyl ring breathing |
Note: These are illustrative values based on typical ranges for similar functional groups and are not the result of specific calculations on this molecule.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states and the determination of reaction energetics.
For reactions involving this compound, such as N-alkylation, acylation, or reactions involving the cyclopropyl ring, computational methods can be used to locate the transition state structures. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the mechanism of the reaction.
Reaction pathway calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed starting from the transition state to confirm that it connects the reactants and products. These calculations map out the minimum energy path for the reaction, providing a detailed picture of the molecular rearrangements that occur.
Illustrative Energetics for a Hypothetical Reaction
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants: this compound + Reagent | 0 |
| 2 | Transition State 1 | +25 |
| 3 | Intermediate | +5 |
| 4 | Transition State 2 | +15 |
| 5 | Products | -10 |
Note: These are hypothetical values to illustrate the type of data obtained from reaction mechanism modeling and are not based on actual calculations for this molecule.
Environmental Chemical Fate Modeling of this compound
The environmental fate of this compound is determined by a variety of chemical and physical processes. Computational and theoretical chemistry provides valuable tools to model and predict its behavior in the environment, particularly its persistence and degradation pathways in the atmosphere. This section focuses on the theoretical modeling of its atmospheric degradation and photochemical stability.
Theoretical Atmospheric Degradation Pathways (e.g., reaction with OH radicals, ozone)
The primary atmospheric degradation pathway for this compound is expected to be its reaction with photochemically generated hydroxyl (•OH) radicals. wikipedia.org Ozone (O₃) may also contribute to its atmospheric removal, although reactions of ozone with secondary amines are generally slower than with tertiary amines. rsc.org
Reaction with Hydroxyl Radicals (•OH)
The gas-phase reaction of this compound with hydroxyl radicals is predicted to be the most significant atmospheric loss process. The rate of this reaction can be estimated using structure-activity relationships (SARs) and computational models like the US EPA's AOPWIN (Atmospheric Oxidation Program for Windows). epa.govepisuite.devchemistryforsustainability.org Although a specific experimental rate constant for this compound is not available, an estimation can be made based on the reactivity of similar secondary amines.
The reaction proceeds via hydrogen atom abstraction by the •OH radical from various positions on the molecule. The most likely sites for abstraction are the C-H bonds adjacent to the nitrogen atom and the N-H bond itself, due to the activating effect of the amine group. The abstraction of a hydrogen atom leads to the formation of an amino radical, which then undergoes further reactions in the presence of atmospheric oxygen (O₂) and nitrogen oxides (NOₓ).
The potential initial hydrogen abstraction sites on this compound are:
α-C-H bonds on the propyl group: Abstraction from the methylene (B1212753) group attached to the nitrogen is highly favored.
α-C-H bonds on the cyclopropylethyl group: The methylene group adjacent to the nitrogen is a primary target.
N-H bond: Direct abstraction from the nitrogen atom is also a possible pathway.
Other C-H bonds: Abstraction from the cyclopropyl ring or other positions on the alkyl chains is generally slower.
Following the initial hydrogen abstraction, the resulting alkyl or amino radical will rapidly react with molecular oxygen to form a peroxy radical (ROO•). In the presence of nitric oxide (NO), this peroxy radical can be converted to an alkoxy radical (RO•), which can then undergo further decomposition or isomerization reactions, leading to the formation of a variety of degradation products, including aldehydes, ketones, and smaller amines. In low NOₓ environments, the peroxy radical may undergo self-reaction or react with other peroxy radicals.
Table 5.5.1-1: Predicted Atmospheric Degradation Parameters for this compound with OH Radicals
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| OH Radical Reaction Rate Constant (k_OH) | 2.0 - 6.0 x 10⁻¹¹ cm³/molecule-sec | Based on values for similar secondary alkylamines from literature and SAR models. |
| Atmospheric Half-Life (vs. •OH) | 1 - 3 hours | Calculated assuming an average atmospheric •OH concentration of 1.5 x 10⁶ molecules/cm³. |
Disclaimer: The values in this table are theoretical estimations based on the reactivity of structurally similar compounds and have not been experimentally determined for this compound.
Reaction with Ozone (O₃)
The reaction of secondary amines with ozone in the gas phase is generally slower than the reaction with hydroxyl radicals. rsc.org However, it can still be a contributing degradation pathway, especially in regions with high ozone concentrations. The reaction mechanism is complex and can lead to the formation of various products, including nitroalkanes and N-oxides. nih.govresearchgate.net The rate of reaction is dependent on the amine's structure and the reaction conditions. For secondary amines, the reaction proceeds through a nucleophilic attack of the amine on the ozone molecule.
Table 5.5.1-2: Predicted Atmospheric Degradation Parameters for this compound with Ozone
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| Ozone Reaction Rate Constant (k_O₃) | 10⁻¹⁸ - 10⁻²⁰ cm³/molecule-sec | Based on typical values for secondary alkylamines. |
| Atmospheric Half-Life (vs. O₃) | Several days to weeks | Calculated assuming an average atmospheric O₃ concentration of 7 x 10¹¹ molecules/cm³. |
Disclaimer: The values in this table are theoretical estimations based on the reactivity of structurally similar compounds and have not been experimentally determined for this compound.
Role As a Synthetic Intermediate and Chemical Building Block
Precursor in the Synthesis of Advanced Organic Molecules
The amine functionality and the cyclopropyl (B3062369) group are key to the role of (2-Cyclopropylethyl)(propyl)amine as a precursor. The nitrogen atom provides a nucleophilic center for a variety of bond-forming reactions, while the cyclopropane (B1198618) ring can participate in unique transformations.
The secondary amine of this compound is a prime site for reactions that lead to the formation of nitrogen-containing heterocycles. These ring systems are ubiquitous in pharmaceuticals and agrochemicals. By reacting with bifunctional electrophiles, this compound can be readily incorporated into various heterocyclic scaffolds. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of five, six, or seven-membered rings.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Heterocyclic Product |
| α,ω-Dihalide | Azacycloalkane |
| α,β-Unsaturated Ester | Piperidinone derivative |
| Phosgene equivalent | Imidazolidinone derivative |
This table presents hypothetical reaction outcomes based on the known reactivity of secondary amines.
The presence of the cyclopropyl group in this compound opens avenues for the construction of more complex polycyclic and spirocyclic frameworks. Spirocycles, in particular, have gained significant attention in medicinal chemistry. The synthesis of such structures often involves the strategic use of bifunctional building blocks. While direct examples involving this compound are not prevalent in the literature, its structural motifs are relevant to the assembly of spirocyclic systems. For example, the synthesis of spirocyclic drugs like spirapril (B1681985) involves the use of spirocyclic amino acids.
Scaffold for Molecular Diversification
The distinct chemical environments of the amine nitrogen and the cyclopropylethyl chain in this compound allow for selective modifications, making it an excellent scaffold for creating libraries of related compounds for screening purposes.
The nitrogen atom of this compound can be readily derivatized through a wide range of standard organic transformations. These include acylation, alkylation, sulfonylation, and reductive amination. Such modifications can be used to introduce a variety of functional groups, thereby altering the steric and electronic properties of the molecule.
Table 2: Common Derivatization Reactions at the Amine Nitrogen
| Reagent | Functional Group Introduced |
| Acyl Chloride | Amide |
| Alkyl Halide | Tertiary Amine |
| Sulfonyl Chloride | Sulfonamide |
| Aldehyde/Ketone (with reducing agent) | Substituted Tertiary Amine |
The cyclopropyl group and the ethyl linker also present opportunities for functionalization, although these are generally less reactive than the amine nitrogen. Reactions involving the cyclopropane ring often proceed through radical intermediates or transition-metal-catalyzed pathways, leading to ring-opening or C-H activation. The ethyl chain could potentially be functionalized through radical halogenation, though selectivity might be a challenge.
Stereoselective Synthesis Applications
While this compound itself is achiral, its derivatives can be employed in stereoselective synthesis. Chiral auxiliaries can be attached to the nitrogen atom to direct the stereochemical outcome of subsequent reactions on other parts of the molecule. For instance, forming a chiral amide and then performing an alpha-alkylation could proceed with high diastereoselectivity. The resulting product could then be cleaved to yield an enantiomerically enriched product and recover the chiral auxiliary. Although specific examples utilizing this compound in this capacity are not widely reported, the principle is a cornerstone of modern asymmetric synthesis.
Use in Chiral Auxiliary Strategies
The application of this compound as a chiral auxiliary in asymmetric synthesis is not a widely documented area in peer-reviewed literature. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org The effectiveness of a chiral auxiliary hinges on its ability to create a diastereomeric intermediate that exhibits a significant energy difference between its two faces, thereby directing the approach of a reagent from a less hindered trajectory.
In theory, if this compound were to be used as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. This enantiomerically pure amine could then be coupled to a prochiral substrate, such as a carboxylic acid, to form a chiral amide. The stereochemical environment created by the chiral amine auxiliary would then influence the outcome of subsequent reactions, for example, an alpha-alkylation of the corresponding enolate.
The structure of this compound, featuring a cyclopropyl group and a propyl group attached to the nitrogen atom, presents a unique steric and electronic environment. The rigid and sterically demanding cyclopropyl group, in concert with the more flexible propyl group, could potentially create a well-defined chiral pocket around the reactive center. This could, in principle, lead to high levels of diastereoselectivity in reactions involving the chiral amide intermediate.
Asymmetric Induction in Subsequent Reactions
Asymmetric induction is the process by which a chiral moiety in a molecule, in this case, the this compound auxiliary, controls the formation of a new stereocenter with a preference for one stereoisomer over the other. acs.org The level of asymmetric induction is typically expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after cleavage of the auxiliary.
For this compound to be an effective chiral auxiliary, the transition state of the reaction must be highly organized and rigid, maximizing the influence of the chiral center. For instance, in the alkylation of an enolate derived from an amide of this compound, the approach of the electrophile would be directed to one of the two diastereotopic faces of the enolate. The steric bulk of the cyclopropyl and propyl groups would play a crucial role in shielding one face of the enolate, thereby forcing the electrophile to attack from the less hindered side.
The efficiency of asymmetric induction would be dependent on several factors, including the reaction temperature, the nature of the solvent, the counterion of the enolate, and the structure of the electrophile. Lower reaction temperatures generally lead to higher diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
While the conceptual basis for using this compound as a chiral auxiliary is sound, the absence of specific research data precludes a detailed analysis of its performance in asymmetric reactions. Further experimental investigation would be required to determine its efficacy in inducing chirality and to establish its practical utility in asymmetric synthesis.
Non Clinical Chemical Applications and Functional Material Research
Ligand in Catalysis
The utility of a chemical compound as a ligand in catalysis is predicated on its ability to coordinate with a catalytic center and influence the rate, selectivity, or efficiency of a chemical reaction. This often involves the presence of specific functional groups and steric properties.
There is no available research in the public domain that describes the use of (2-Cyclopropylethyl)(propyl)amine as an organocatalyst. Organocatalysts are typically small organic molecules that can accelerate chemical reactions without the need for a metal center. While secondary amines can be employed in certain types of organocatalysis, no studies have specifically investigated or reported this application for this compound.
No published studies were found that detail the application of this compound as a ligand in transition metal-catalyzed reactions. The performance of a ligand in such reactions is determined by its electronic and steric influence on the metal center, which affects the catalytic cycle. Without experimental data, its potential efficacy in reactions such as cross-coupling, hydrogenation, or polymerization remains unevaluated.
Applications in Materials Science
The incorporation of specific organic molecules into materials can impart desired properties such as improved thermal stability, altered surface characteristics, or novel functionalities. Amines, in general, are utilized in various capacities in materials science.
There is no information available in scientific literature or patent databases regarding the use of this compound as a monomer or modifier in polymer synthesis. Its bifunctionality is not suited for polymerization on its own, and its use as a chain modifier or for grafting onto polymer backbones has not been reported.
While cycloaliphatic amines are a known class of curing agents for epoxy resins, providing good film properties and chemical resistance, no specific data exists for this compound in this context. paint.orghuntsman.comepochemie.com The general properties of related amine structures suggest potential as a curative, but no studies have been published to confirm its performance characteristics, such as pot life, cure time, or the final physical properties of the resulting coating or resin.
A review of current literature reveals no instances of this compound being used or investigated for applications in sensor technology or optoelectronic materials. Such applications would require the compound to possess specific electrochemical, photophysical, or binding properties, none of which have been documented.
Sfortunatamente, dopo un'approfondita ricerca in banche dati scientifiche e pubblicazioni accademiche, non sono state trovate informazioni specifiche riguardanti l'uso del composto chimico "(2-Ciclopropiletil)(propil)ammina" nello sviluppo di sonde chimiche o strumenti di ricerca per lo studio dei meccanismi di reazione chimica o per l'indagine degli effetti di solvatazione o delle interazioni intermolecolari.
La letteratura scientifica disponibile non riporta studi pubblicati o applicazioni che rientrino nell'ambito della richiesta. Sebbene i concetti generali di utilizzo delle ammine come sonde per studiare gli effetti di solvatazione e come partecipanti ai meccanismi di reazione siano ben consolidati nella chimica organica, non sono emersi dati specifici per il composto "(2-Ciclopropiletil)(propil)ammina".
Di conseguenza, non è possibile fornire un articolo dettagliato e basato sulla ricerca che si attenga strettamente allo schema richiesto, in quanto mancano i dati fondamentali per le sezioni e le sottosezioni specificate. Qualsiasi tentativo di generare tali contenuti sarebbe di natura speculativa e non soddisferebbe i requisiti di accuratezza scientifica e di citazione di fonti autorevoli.
Si raccomanda di consultare database chimici specializzati o di considerare la possibilità di condurre nuove ricerche per indagare le potenziali applicazioni di questo specifico composto nei campi di interesse.
Structure Property Relationships in Non Clinical Chemical Contexts
Influence of Structure on Chemical Reactivity
The reactivity of an amine is primarily centered around the lone pair of electrons on the nitrogen atom, which allows it to act as a base and a nucleophile. pharmaguideline.com The accessibility and availability of this lone pair in (2-Cyclopropylethyl)(propyl)amine are modulated by the steric and electronic characteristics of its two distinct alkyl substituents.
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In this compound, the nitrogen atom is attached to a propyl group and a 2-cyclopropylethyl group. Both groups present a degree of steric bulk that can influence the rate and feasibility of reactions at the nitrogen center.
The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton, while its nucleophilicity relates to its ability to donate this electron pair to an electrophilic carbon. savemyexams.com Both properties are heavily influenced by electronic effects from the attached alkyl groups.
Alkyl groups are generally considered to be electron-donating through an inductive effect (+I effect), which increases the electron density on the nitrogen atom. pharmaguideline.comchemistrysteps.com This enhanced electron density makes the lone pair more available to bond with a proton, thus increasing the amine's basicity compared to ammonia. ncert.nic.in Both the propyl and the 2-cyclopropylethyl groups in this compound exert a +I effect, making it a stronger base than ammonia.
The cyclopropyl (B3062369) group itself has unique electronic properties. Due to the high s-character of its C-C bonds, a cyclopropyl ring can exhibit electronic properties similar to a vinyl group, including the ability to stabilize an adjacent positive charge through conjugation. When attached to a nitrogen atom, this can influence basicity. While alkyl groups universally increase basicity, the precise effect of the 2-cyclopropylethyl group relative to a simple alkyl group like propyl depends on a combination of inductive and potential field effects. However, for aliphatic amines, the dominant effect is the electron-donating nature of the alkyl groups, which enhances basicity. chemistrysteps.com
Based on these trends, this compound is expected to be a moderately strong base, likely with a pKb value in the range of 3 to 4, similar to other dialkylamines.
Stereochemical Influence on Chemical Transformations
While this compound itself is an achiral molecule, its interactions with chiral molecules can lead to the formation of stereoisomers. The structure of the amine can play a crucial role in directing the stereochemical outcome of such reactions.
When an achiral nucleophile like this compound reacts with a chiral electrophile (a molecule containing one or more stereocenters), the product will be a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. springernature.com The ratio in which these diastereomers are formed is a measure of the reaction's diastereoselectivity.
For example, in the alkylation of this compound with a chiral alkyl halide, two diastereomeric quaternary ammonium (B1175870) salts could be formed. The facial selectivity of the amine's nucleophilic attack on the chiral electrophile is influenced by steric interactions in the transition state. The bulkier 2-cyclopropylethyl group, compared to the propyl group, would likely create a more sterically demanding environment, potentially leading to a higher preference for one diastereomer over the other. The specific outcome would depend on the structure of the chiral substrate. rsc.org High diastereoselectivity is often achieved when there is a significant difference in the steric hindrance between the two faces of the reacting center. researchgate.net
Enantiomeric purity, or enantiomeric excess (ee), is a critical concept in asymmetric synthesis. wikipedia.org If this compound were to be used in a synthetic sequence to create a chiral product, the enantiomeric purity of any chiral intermediates is paramount. nih.govyale.edu For instance, if the amine is used as a building block in a multi-step synthesis of a complex molecule, any formation of an undesired enantiomer in one step will be carried through to the end, reducing the purity of the final product and potentially making separation difficult and costly.
Many modern synthetic methods rely on the use of enantiomerically pure reagents or catalysts to control the stereochemical outcome of a reaction. wikipedia.org If a chiral derivative of this compound were synthesized, maintaining its enantiomeric purity would be essential for its effective use in subsequent stereoselective transformations. The use of enantiopure starting materials is a cornerstone of asymmetric synthesis, ensuring that the final product is obtained with the desired stereochemistry. nih.gov
Structural Modifications and their Impact on Material Performance
In material science, amines are used as building blocks for polymers (like polyamides and polyurethanes), as catalysts, and as surface modifiers for nanomaterials. numberanalytics.comamerigoscientific.com The performance of these materials is highly dependent on the structure of the amine used.
Modifying the N-alkyl substituents of an amine like this compound can tune the properties of a resulting material. For example, in the context of polymer synthesis, the length and bulk of the N-alkyl groups can affect:
Solubility: Increasing the length and size of the hydrophobic alkyl chains generally decreases the solubility of the amine in polar solvents like water but increases it in nonpolar organic solvents. byjus.comvaia.com
Thermal Stability: The nature of the alkyl groups can influence the thermal stability of polymers derived from the amine.
Adhesive Properties: In the formation of coatings, such as those inspired by polydopamine, the structure of the amine precursor is critical. N-alkylation can directly impact the polymerization process and the resulting coating's efficiency and properties. researchgate.net Research has shown that increasing the steric bulk of the N-alkyl group can sometimes negatively affect the formation and properties of such coatings. researchgate.net
The presence of the cyclopropyl group in this compound offers a unique structural feature. The rigidity and electronic nature of the cyclopropane (B1198618) ring could be exploited to create materials with specific properties, such as altered thermal behavior or modified surface interactions, compared to materials derived from simple dialkylamines.
Tuning of Polymer Properties through Amine Structural Variation
The structure of an amine plays a pivotal role in defining the properties of polymers, particularly in thermosetting resins like epoxies where amines are commonly used as curing agents. polymerinnovationblog.compolymerinnovationblog.com The reactivity and the final network structure of the polymer are highly dependent on the amine's molecular architecture. researchgate.netacs.org
In the context of this compound, its utility as a curing agent for epoxy resins can be inferred from the general principles of amine-epoxy chemistry. As a secondary amine, it possesses one active hydrogen, making it less reactive than a primary amine but capable of participating in the epoxy ring-opening reaction. polymerinnovationblog.com This controlled reactivity can be advantageous in applications requiring a longer pot life or a slower cure rate. partconsulting.com
The presence of the cyclopropyl group introduces rigidity and steric bulk near the nitrogen atom. This can influence the cross-linking density and the resulting thermomechanical properties of the polymer. rsc.org Generally, increased bulkiness in the amine structure can lead to a lower crosslink density, which may affect properties like the glass transition temperature (Tg) and chemical resistance. partconsulting.com However, the rigidity of the cyclopropyl group could also enhance the thermal stability of the resulting polymer. numberanalytics.com
The n-propyl group, being a flexible alkyl chain, can plasticize the polymer network to a certain extent, potentially improving its flexibility and impact resistance. polymerinnovationblog.com The balance between the rigid cyclopropyl moiety and the flexible propyl chain is a key determinant of the final polymer properties.
Table 1: Predicted Influence of this compound Structural Features on Epoxy Polymer Properties
| Structural Feature | Predicted Effect on Polymer Properties | Rationale |
| Secondary Amine | Moderate reactivity, longer pot life | One active hydrogen for reaction with epoxy groups. polymerinnovationblog.com |
| Cyclopropyl Group | Increased Tg, potential for enhanced thermal stability, steric hindrance may lower crosslink density. | Rigid ring structure introduces stiffness into the polymer backbone. rsc.org |
| n-Propyl Group | Increased flexibility, potential for lower Tg. | Flexible alkyl chain can increase free volume. polymerinnovationblog.com |
| Overall Structure | A balance of stiffness and flexibility, tailored cure profiles. | Combination of rigid and flexible substituents on the amine nitrogen. |
This table is based on established structure-property relationships for amine curing agents and provides predicted trends for this compound.
Design of Catalytic Ligands with Optimized Performance
Secondary amines are frequently employed as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govrsc.org The electronic and steric properties of the amine ligand are critical for the activity and selectivity of the catalyst. acs.org
This compound can function as a ligand in such catalytic systems. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the nature of the substituents on the nitrogen dictates the ligand's effectiveness. The n-propyl group provides a certain degree of steric bulk, which can be beneficial in promoting reductive elimination, a key step in many catalytic cycles.
The cyclopropyl group introduces unique electronic and steric effects. fiveable.me Electronically, the cyclopropyl group has some π-character and can influence the electron density at the nitrogen atom, thereby modulating the metal-ligand bond strength. fiveable.me Sterically, its defined conformational rigidity can create a specific pocket around the metal center, potentially influencing the selectivity of the catalytic reaction. rsc.org The design of new catalysts often focuses on suppressing undesired side reactions, and the specific steric profile of this compound could be advantageous in this regard for certain transformations. nih.gov
Table 2: Potential Catalytic Applications and the Role of this compound Structure
| Catalytic Reaction | Potential Role of this compound as a Ligand | Structural Rationale |
| Palladium-catalyzed C-N Cross-Coupling | Modulate catalyst activity and selectivity. | The steric bulk of the propyl and cyclopropylethyl groups can influence the coordination sphere of the palladium center. nih.govnih.gov |
| Other Transition Metal Catalysis | Stabilize catalytic intermediates, influence stereoselectivity. | The unique electronic properties of the cyclopropyl group can affect the electronic environment of the metal catalyst. fiveable.me |
This table presents potential applications based on the known roles of secondary amines as ligands in catalysis.
Theoretical Frameworks for Predicting Structure-Property Relationships
Quantitative Structure-Property Relationships (QSPR) in Chemical Design
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their structural features. arxiv.orgllnl.gov These models are invaluable in chemical design, allowing for the in-silico screening of compounds and the prediction of their properties without the need for synthesis and experimental testing.
For a compound like this compound, a QSPR model could be developed to predict various properties relevant to its application in polymers and catalysis. This would involve calculating a set of molecular descriptors that numerically represent its structural features. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
For instance, in the context of its use as an epoxy curing agent, a QSPR model could predict the glass transition temperature (Tg) of the resulting polymer. researchgate.net Descriptors such as the molecular weight of the amine, its molar volume, and parameters describing its shape and electronic properties would be used as inputs to the model. By correlating these descriptors with experimental Tg values for a series of amines, a predictive model can be built.
Computational Approaches to Predict Reactivity and Stability
Computational chemistry provides powerful tools to investigate the reactivity and stability of molecules at the atomic level. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the electronic structure and geometry of this compound and its transition states in chemical reactions.
For example, the reactivity of the amine towards an epoxy group can be computationally studied by modeling the reaction pathway and calculating the activation energies. cam.ac.uk This can provide insights into the curing kinetics. The steric and electronic effects of the cyclopropyl and propyl groups on the reaction barrier can be quantified, helping to understand how these structural features influence its reactivity. acs.org
Similarly, in the context of catalysis, computational methods can be used to model the interaction of this compound as a ligand with a metal center. The binding energy of the ligand to the metal, the geometry of the resulting complex, and the electronic properties of the coordinated metal can all be calculated. mdpi.com This information is crucial for understanding the ligand's potential to act as an effective component of a catalyst system and for the rational design of new catalysts with improved performance. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
